molecular formula C12H17NO2 B2721040 methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate CAS No. 1213963-28-0

methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Cat. No.: B2721040
CAS No.: 1213963-28-0
M. Wt: 207.273
InChI Key: VWVHTTVTHCQGRB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate” is a chemical compound with the formula C13H19NO3 . It is also known by other synonyms such as "Alanine,N- (2,6-dimethylphenyl)-N-methoxy-,methyl ester; DL-Alanine,N- (2,6-dimethylphenyl)-N-methoxy-,methyl ester; N- (2,6-Dimethylphenyl)-N-methoxyalanine methyl ester; Agromet" .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 19 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 237.29, an XLogP3 of 3.1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The exact mass is 237.13649347 and the mono-isotopic mass is 237.13649347 .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)10(8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHTTVTHCQGRB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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